3-(4-ethoxyphenyl)-N-methylpropan-1-amine
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Overview
Description
3-(4-ethoxyphenyl)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain with a methyl substitution on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.
Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a reductive amination reaction with N-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Product: The resulting intermediate is then subjected to further purification to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(4-ethoxyphenyl)-N-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
- 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-(4-ethoxyphenyl)-N-methylpropan-1-amine is unique due to its specific structural features, such as the ethoxy group on the phenyl ring and the methyl substitution on the amine group. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
727352-16-1 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-8-6-11(7-9-12)5-4-10-13-2/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
BBGJEBPHSFKYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCNC |
Origin of Product |
United States |
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